molecular formula C20H19F6NO4 B7550739 3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide

3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide

Cat. No.: B7550739
M. Wt: 451.4 g/mol
InChI Key: KHDVCLFGIJILCE-UHFFFAOYSA-N
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Description

3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide, also known as BTF, is a synthetic compound that has gained significant attention in scientific research. BTF belongs to the class of N-aryl benzamides and has been found to have various biological activities.

Mechanism of Action

The exact mechanism of action of 3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide is not yet fully understood. However, studies suggest that this compound may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2). This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized, and its purity can be controlled. This compound has also been found to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. Its solubility in water is low, which can limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide. One potential direction is to investigate its potential use in the treatment of inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Moreover, this compound can be modified to improve its solubility and potency, which can expand its potential applications. Overall, the study of this compound has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with trifluoromethyl iodide in the presence of a base to form the corresponding α-trifluoromethyl styrene. The intermediate is then reacted with N-(3-bromo-4,5-dimethoxyphenethyl)acetamide to yield this compound.

Scientific Research Applications

3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide has been found to have various biological activities and has been extensively studied in scientific research. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines, including lung, breast, and prostate cancer. It has also been found to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.

Properties

IUPAC Name

3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6NO4/c1-10(11-7-15(29-2)17(31-4)16(8-11)30-3)27-18(28)12-5-13(19(21,22)23)9-14(6-12)20(24,25)26/h5-10H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDVCLFGIJILCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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